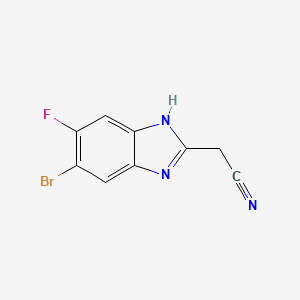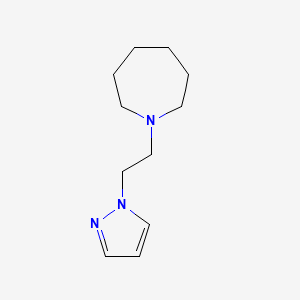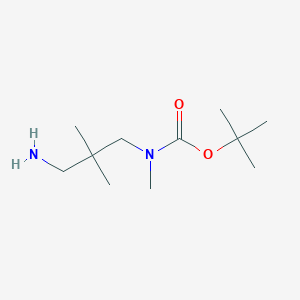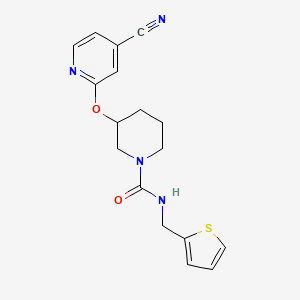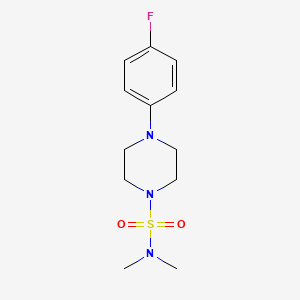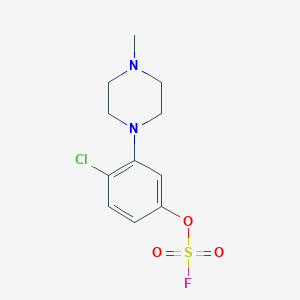
1-(2-Chloro-5-fluorosulfonyloxyphenyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-5-fluorosulfonyloxyphenyl)-4-methylpiperazine is a complex organic compound characterized by the presence of a piperazine ring substituted with a 2-chloro-5-fluorosulfonyloxyphenyl group and a methyl group
Méthodes De Préparation
The synthesis of 1-(2-Chloro-5-fluorosulfonyloxyphenyl)-4-methylpiperazine involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Chlorination and Fluorination: The initial step involves the chlorination and fluorination of a suitable aromatic precursor to introduce the chloro and fluoro substituents.
Sulfonylation: The next step is the sulfonylation of the aromatic ring to introduce the sulfonyloxy group.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring and its subsequent methylation.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and precise reaction times.
Analyse Des Réactions Chimiques
1-(2-Chloro-5-fluorosulfonyloxyphenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which can alter the oxidation state of the sulfur atom in the sulfonyloxy group.
Hydrolysis: The sulfonyloxy group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Chloro-5-fluorosulfonyloxyphenyl)-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly those targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-5-fluorosulfonyloxyphenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-5-fluorosulfonyloxyphenyl)-4-methylpiperazine can be compared with other similar compounds, such as:
2-Chloro-5-fluorophenol: This compound shares the chloro and fluoro substituents but lacks the piperazine ring and sulfonyloxy group.
Trifluoromethylpyridine: While this compound contains a fluorine atom and a nitrogen-containing ring, its structure and properties differ significantly from those of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(2-chloro-5-fluorosulfonyloxyphenyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2O3S/c1-14-4-6-15(7-5-14)11-8-9(2-3-10(11)12)18-19(13,16)17/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFUNRATUDGLQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)OS(=O)(=O)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
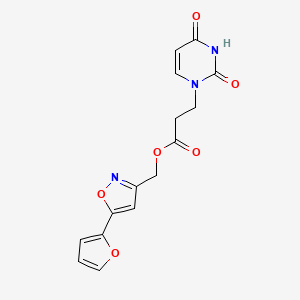
![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide](/img/structure/B2401676.png)
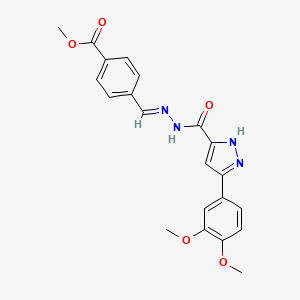


![6-(2-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2401683.png)
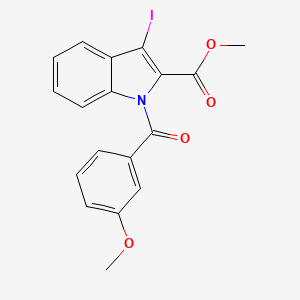

![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2401686.png)
